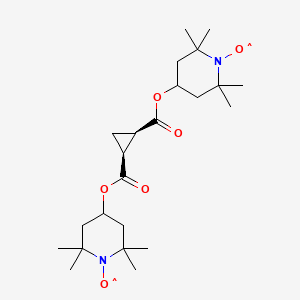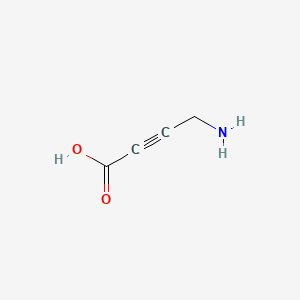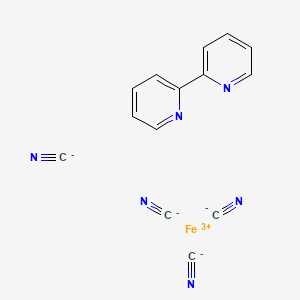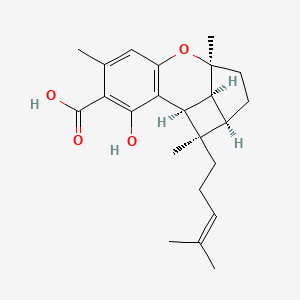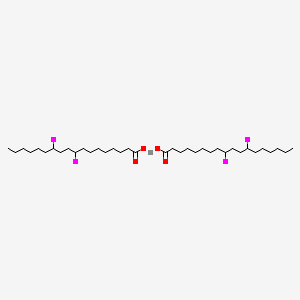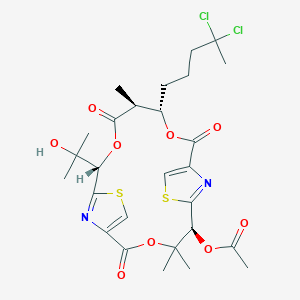![molecular formula C16H19NOS B1195807 4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methoxy-1-naphthalenyl)methyl]thiomorpholine is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of compounds related to 4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine have been detailed in several studies. These include the creation of various morpholine derivatives, with particular attention to their molecular structures as evidenced by NMR, IR, and MS spectra (Hu Ai-xi, 2005).
Biological Activity
- Research has investigated the antimicrobial activity of thiomorpholine derivatives, highlighting the potential of these compounds in developing new bioactive molecules with reduced toxicity and enhanced efficacy (D. Kardile, N. Kalyane, 2010).
- The interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) was studied to understand the binding and quenching mechanisms, which is crucial for drug delivery and pharmacokinetics (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).
Chemical Properties and Reactions
- A study on the asymmetric addition of electrophiles to naphthalenes, including derivatives of this compound, reveals insights into the reaction mechanisms and stereochemistry (Morifumi Fujita, H. Matsushima, T. Sugimura, A. Tai, T. Okuyama, 2001).
Applications in Drug Delivery
- The potential use of certain morpholinyl derivatives in topical drug delivery has been explored, indicating their efficacy as prodrugs in enhancing skin permeation (J. Rautio, T. Nevalainen, H. Taipale, J. Vepsäläinen, J. Gynther, K. Laine, T. Järvinen, 2000).
Antioxidant and Cytotoxic Activities
- Research into the antioxidant and cytotoxic activities of naphthalene derivatives provides insights into their potential therapeutic applications, particularly in combating oxidative stress and cancer cells (Y. Matsushita, I. Jang, T. Imai, K. Fukushima, Jeung-Min Lee, Hae‐Ryong Park, Seung-Cheol Lee, 2011).
Eigenschaften
Molekularformel |
C16H19NOS |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-[(2-methoxynaphthalen-1-yl)methyl]thiomorpholine |
InChI |
InChI=1S/C16H19NOS/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
InChI-Schlüssel |
CTANMUUMVKQBQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCSCC3 |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCSCC3 |
Löslichkeit |
21.5 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



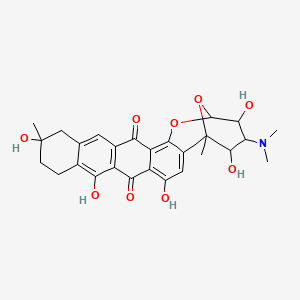
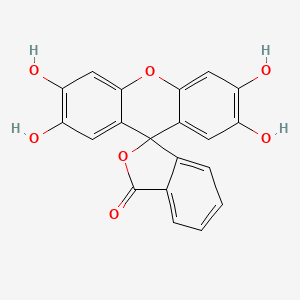
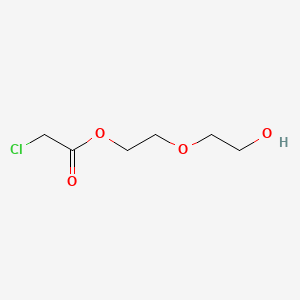
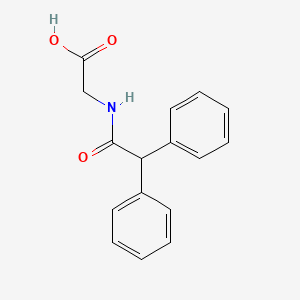

![(1R,3S,5R,8S,9S,10S,13S,14S,17R)-1,3,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B1195732.png)
